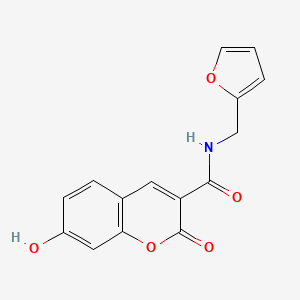

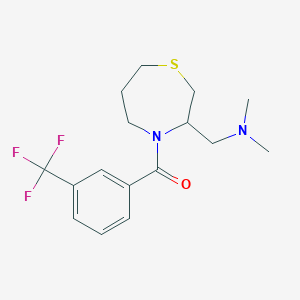

N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as FHC, is a synthetic compound that belongs to the class of chromene derivatives. FHC has been widely studied for its potential use in various scientific research applications, including cancer treatment, antimicrobial activity, and neuroprotection.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been explored as a molecular probe for detecting hydroxyl radicals produced by Na125I and gamma-rays in aqueous solution. Singh et al. (2008) developed a coumarin-based, fluorescent hydroxyl radical indicator, demonstrating its superior quantum efficiency compared to other coumarin derivatives. This probe quantifies lower concentrations of hydroxyl radicals, indicating its potential as a reporter of hydroxyl radicals produced near DNA, highlighting its importance in radiation biology and DNA damage studies (Singh et al., 2008).

Antioxidant and Antibacterial Properties

The compound's derivatives have shown significant bioactivity, including antioxidant and antibacterial properties. Chitreddy and Shanmugam (2017) reported the synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives exhibiting strong antioxidant activity and promising antibacterial efficacy against Gram-positive and Gram-negative organisms (Chitreddy & Shanmugam, 2017). Additionally, Ukhov et al. (2021) synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, revealing some compounds' antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Ukhov et al., 2021).

Materials Science Applications

In materials science, the synthesis and properties of aromatic polyamides with coumarin chromophores have been investigated. Nechifor (2009) synthesized a novel monomer diacid featuring coumarin groups, leading to new aromatic polyamides with photosensitive properties. These polymers showed good solubility, thermal stability, and film-forming capabilities, indicating their potential in creating advanced materials with specific optical and structural properties (Nechifor, 2009).

Pharmacological Applications

From a pharmacological perspective, the coumarin derivative's role as a chemosensor for metal ions and its application in live-cell imaging have been explored. Warrier and Kharkar (2018) developed a novel coumarin chemosensor exhibiting significant selectivity towards Fe3+ ions. This research underscores the compound's utility in biological imaging and metal ion detection, contributing to our understanding of cellular processes and diseases (Warrier & Kharkar, 2018).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-7-hydroxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c17-10-4-3-9-6-12(15(19)21-13(9)7-10)14(18)16-8-11-2-1-5-20-11/h1-7,17H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRQWJVOVDOTOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2941941.png)

![2-Cyclopropyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2941943.png)

![N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2941945.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B2941946.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)

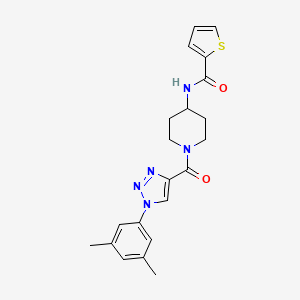

![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetamide](/img/structure/B2941950.png)

![4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2941956.png)

![3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2941963.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2941964.png)